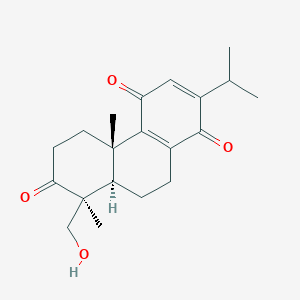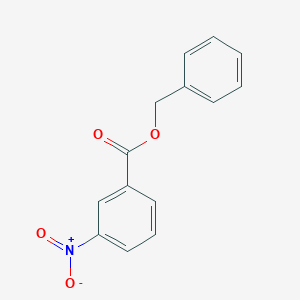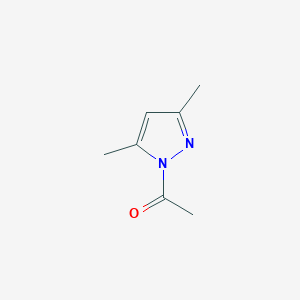
3-Fluoro-4-mercaptobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-mercaptobenzonitrile consists of a benzene ring with a fluorine atom and a mercaptobenzonitrile group attached to it . Further details about its structure might require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Fluorinated compounds, like 3-Fluoro-4-mercaptobenzonitrile, often serve as key intermediates in organic synthesis due to their unique reactivity and ability to influence the electronic properties of molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a related fluorinated compound, illustrates the role of fluorinated intermediates in manufacturing materials with anti-inflammatory and analgesic properties (Qiu et al., 2009). This underscores the potential of this compound in facilitating the synthesis of complex organic molecules.
Materials Science and Fluorinated Liquid Crystals
Fluorinated compounds significantly impact materials science, particularly in the development of liquid crystals with enhanced properties. The incorporation of fluoro substituents can modify melting points, transition temperatures, and physical properties, such as dielectric anisotropy and optical anisotropy, making them suitable for commercial applications in displays and photonic devices (Hird, 2007). This highlights the role of fluorinated compounds, including potentially this compound, in advancing materials with tailored properties for specific applications.
Pharmaceutical Applications and Drug Design
The role of fluorinated compounds in pharmaceuticals is well-established, with their inclusion in drug molecules often leading to improved pharmacokinetic and pharmacodynamic profiles. The metabolic and pharmaceutical aspects of fluorinated compounds have been explored, showing how fluorine atoms influence the metabolic pathways, distribution, and disposition of drug molecules, potentially leading to more effective and safer therapeutic options (Johnson et al., 2020). This suggests that this compound could be explored for its potential benefits in drug development, particularly in the design of new molecules with enhanced activity and reduced toxicity.
Mécanisme D'action
Mode of Action
It’s known that the compound has been studied for its non-linear optical activity . The highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability of 3-Fluoro-4-mercaptobenzonitrile have been predicted with quantum chemistry calculations .
Result of Action
It’s known that the compound has been studied for its non-linear optical activity .
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-mercaptobenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sulfhydryl groups in proteins, forming covalent bonds that can alter the protein’s structure and function. For instance, it can inhibit the activity of enzymes that rely on free thiol groups for their catalytic activity. Additionally, this compound can interact with metal ions in metalloproteins, potentially affecting their catalytic properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins. For example, it can inhibit the activity of protein tyrosine phosphatases, leading to altered phosphorylation states of signaling proteins and subsequent changes in cell behavior. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of cysteine residues in proteins, leading to changes in protein structure and function. This compound can also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within cells determines its specific biological effects .
Propriétés
IUPAC Name |
3-fluoro-4-sulfanylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQILTZVEPXZDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110888-16-9 |
Source


|
| Record name | 3-fluoro-4-sulfanylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)





![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)




